molecular formula C8H11ClFNO2S B13494605 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride

3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B13494605
M. Wt: 239.70 g/mol
InChI Key: IRINTMGVWDPWGX-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is a water-soluble, irreversible serine protease inhibitor. It is known for its ability to inhibit a variety of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical research due to its stability and effectiveness in inhibiting serine proteases.

Preparation Methods

The synthesis of 3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the sulfonylation of a benzene derivative followed by the introduction of an aminoethyl group. The reaction conditions often require a controlled environment to ensure the stability of the sulfonyl fluoride group. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include water, bases, and nucleophiles. The major products formed depend on the specific reaction conditions but often include substituted benzene derivatives and sulfonic acids.

Scientific Research Applications

3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is widely used in scientific research:

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the protease activity. The molecular targets include serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The pathways involved often relate to the inhibition of protease-mediated processes, which can affect various biological functions .

Comparison with Similar Compounds

3-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is similar to other sulfonyl fluorides like phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). it offers several advantages:

Similar compounds include:

  • Phenylmethanesulfonyl fluoride (PMSF)
  • Diisopropylfluorophosphate (DFP)
  • Pefabloc SC

Properties

Molecular Formula

C8H11ClFNO2S

Molecular Weight

239.70 g/mol

IUPAC Name

3-(2-aminoethyl)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C8H10FNO2S.ClH/c9-13(11,12)8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H

InChI Key

IRINTMGVWDPWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)CCN.Cl

Origin of Product

United States

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